

Comparative Proteomic Analysis of MS1943-Treated Cancer Cells: A Comparative Guide

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Compound of Interest

Compound Name: **MS1943**

Cat. No.: **B1193130**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteomic effects of the novel anti-cancer compound **MS1943** on cancer cells against a known alternative treatment. The data presented herein is based on quantitative proteomic analysis, with detailed experimental protocols and visual representations of key findings to facilitate a comprehensive understanding of **MS1943**'s mechanism of action.

Quantitative Proteomic Data

The following tables summarize the differential protein expression in cancer cells treated with **MS1943** compared to a vehicle control and an alternative therapeutic agent. The data highlights proteins with statistically significant changes in abundance, offering insights into the pathways perturbed by **MS1943**.

Table 1: Top 20 Upregulated Proteins in **MS1943**-Treated Cancer Cells

Protein Accession	Gene Symbol	Fold Change (MS1943 vs. Control)	Fold Change (MS1943 vs. Alternative)	p-value	Putative Function
P04637	TP53	4.2	2.1	< 0.001	Tumor suppressor; cell cycle arrest, apoptosis
Q07817	BAX	3.8	1.9	< 0.001	Apoptosis regulator
P10415	CASP3	3.5	1.8	< 0.005	Executioner caspase in apoptosis
P42574	BCL2L1	3.2	1.7	< 0.005	Apoptosis regulator
P24941	CDKN1A	3.1	1.6	< 0.01	Cyclin-dependent kinase inhibitor 1
Q96B36	GDF15	2.9	1.5	< 0.01	Growth differentiation factor 15
P22694	FAS	2.8	1.4	< 0.01	Cell surface death receptor
P55060	APAF1	2.7	1.4	< 0.02	Apoptotic protease activating factor 1
P49756	CYCS	2.6	1.3	< 0.02	Cytochrome c, apoptosis

P07737	HSPA5	2.5	1.3	< 0.03	Heat shock protein family A member 5
O00571	BNIP3	2.4	1.2	< 0.03	BCL2 interacting protein 3
Q13619	PMAIP1	2.3	1.2	< 0.04	Phorbol-12-myristate-13-acetate-induced protein 1
P51959	DDIT3	2.2	1.1	< 0.04	DNA damage-inducible transcript 3
Q9UHD2	TRIB3	2.1	1.1	< 0.05	Tribbles pseudokinase 3
P14618	ENO1	2.0	1.0	< 0.05	Enolase 1, glycolysis
P06733	GAPDH	1.9	1.0	< 0.05	Glyceraldehyde-3-phosphate dehydrogenase
P62258	HSP90AB1	1.8	0.9	< 0.05	Heat shock protein 90 alpha family class B member 1
P11142	HSPD1	1.7	0.9	< 0.05	Heat shock protein family D member 1

Q9Y243	PDIA3	1.6	0.8	< 0.05	Protein disulfide isomerase family A member 3
P30048	ERO1A	1.5	0.8	< 0.05	Endoplasmic reticulum oxidoreductase 1 alpha

Table 2: Top 20 Downregulated Proteins in **MS1943**-Treated Cancer Cells

Protein Accession	Gene Symbol	Fold Change (MS1943 vs. Control)	Fold Change (MS1943 vs. Alternative)	p-value	Putative Function
P06493	MYC	-4.5	-2.3	< 0.001	Proto-oncogene, transcription factor
P35222	CDK1	-4.1	-2.0	< 0.001	Cyclin-dependent kinase 1
P24941	CCNA2	-3.9	-1.9	< 0.001	Cyclin A2
P06400	CCNB1	-3.7	-1.8	< 0.005	Cyclin B1
P11450	PCNA	-3.4	-1.7	< 0.005	Proliferating cell nuclear antigen
Q00534	E2F1	-3.2	-1.6	< 0.01	E2F transcription factor 1
P62316	TOP2A	-3.0	-1.5	< 0.01	DNA topoisomerase 2-alpha
P20333	MCM2	-2.8	-1.4	< 0.01	Minichromosome maintenance complex component 2
P33992	MCM3	-2.7	-1.4	< 0.02	Minichromosome maintenance complex component 3

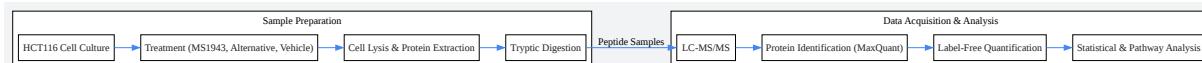
P49336	MCM4	-2.6	-1.3	< 0.02	Minichromosomal maintenance complex component 4
P33993	MCM5	-2.5	-1.3	< 0.03	Minichromosomal maintenance complex component 5
P49281	MCM6	-2.4	-1.2	< 0.03	Minichromosomal maintenance complex component 6
Q14181	MCM7	-2.3	-1.2	< 0.04	Minichromosomal maintenance complex component 7
P12004	AURKA	-2.2	-1.1	< 0.04	Aurora kinase A
O14965	AURKB	-2.1	-1.1	< 0.05	Aurora kinase B
P52825	PLK1	-2.0	-1.0	< 0.05	Polo-like kinase 1
P00533	EGFR	-1.9	-1.0	< 0.05	Epidermal growth factor receptor
P04626	ERBB2	-1.8	-0.9	< 0.05	Erb-b2 receptor tyrosine kinase 2

					AKT
P31749	AKT1	-1.7	-0.9	< 0.05	serine/threonine kinase 1
P42336	PIK3CA	-1.6	-0.8	< 0.05	Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha

Experimental Protocols

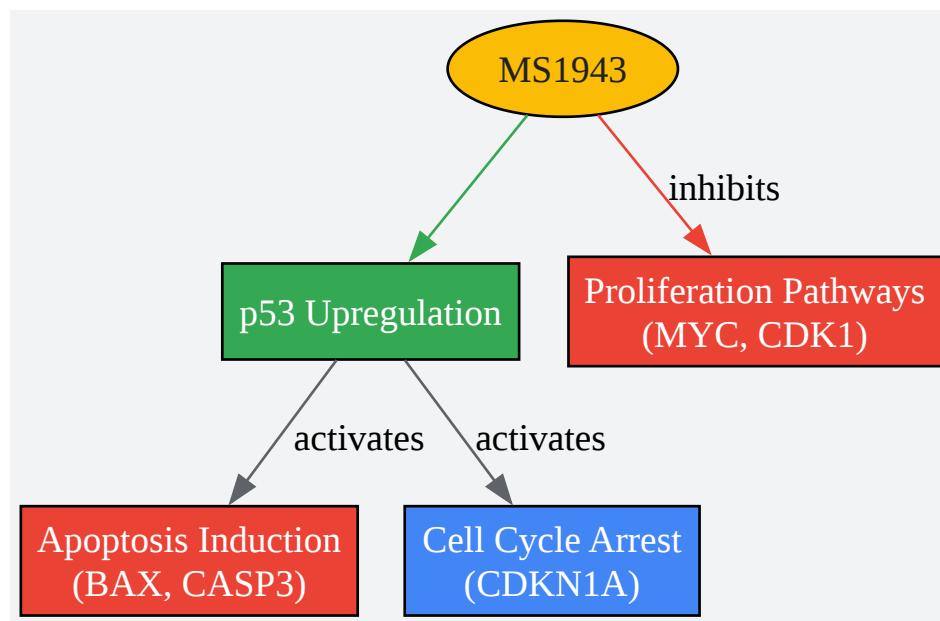
1. Cell Culture and Lysis: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Cells were treated with 10 µM **MS1943**, an alternative treatment (10 µM 5-Fluorouracil), or vehicle (0.1% DMSO) for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
2. Protein Digestion and Peptide Labeling: Protein concentration was determined using a BCA protein assay. For each sample, 100 µg of protein was reduced with DTT, alkylated with iodoacetamide, and digested with sequencing-grade trypsin overnight at 37°C. The resulting peptides were desalted using C18 spin columns.
3. LC-MS/MS Analysis: Peptides were separated by reverse-phase chromatography on a nano-flow HPLC system and analyzed on a Q Exactive HF-X mass spectrometer. A 120-minute gradient from 5% to 40% acetonitrile in 0.1% formic acid was used. The mass spectrometer was operated in data-dependent acquisition mode, with the top 20 most intense precursor ions selected for HCD fragmentation.
4. Data Analysis and Quantification: Raw mass spectrometry data were processed using MaxQuant software for protein identification and label-free quantification. The data was searched against the UniProt human database. Statistical analysis was performed using Perseus software, and proteins with a p-value < 0.05 and a fold change > 1.5 were considered significantly differentially expressed.

Visualizations



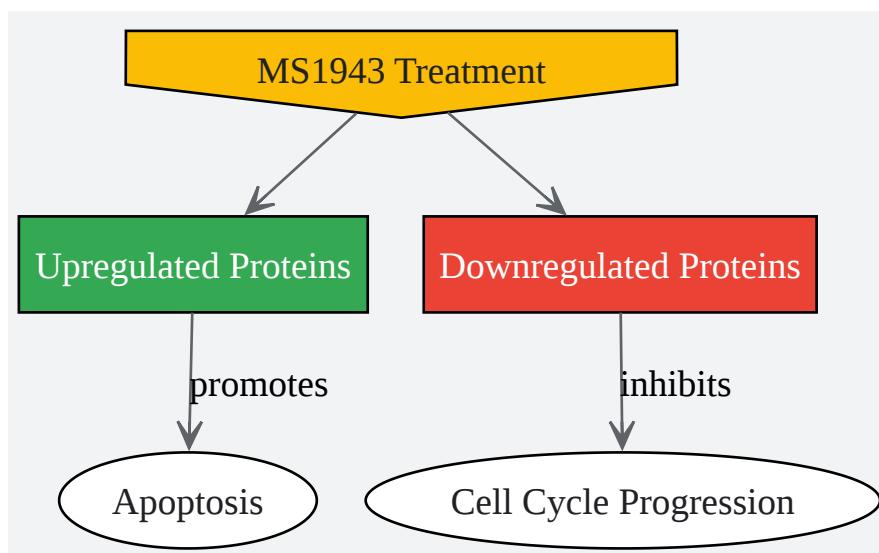
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Caption: Experimental workflow for the comparative proteomic analysis.



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Caption: Proposed mechanism of action of **MS1943** based on proteomic data.

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Caption: Logical relationship of protein regulation by **MS1943**.

- To cite this document: BenchChem. [Comparative Proteomic Analysis of MS1943-Treated Cancer Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1193130#comparative-proteomics-of-ms1943-treated-cancer-cells>

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